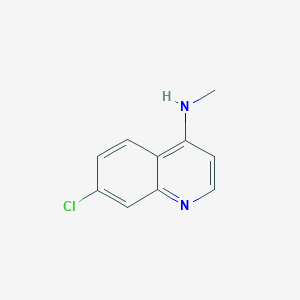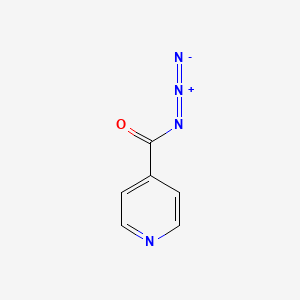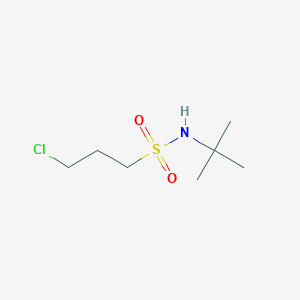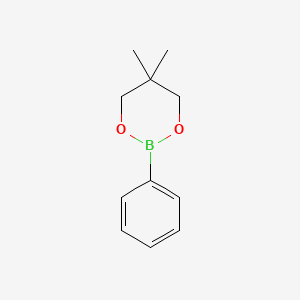
6,7-二甲氧基-1,4-苯并二噁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1,4-benzodioxan is a chemical compound . It is a member of the class of quinazolines . It has gained popularity as a versatile scaffold for the achievement of biologically active compounds .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,4-benzodioxan has been accomplished and improved over the years . A series of 4-amino-2- [4- (1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives was synthesized for evaluation as alpha-antagonists and antihypertensive agents .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,4-benzodioxan has been studied using various methods . It is a quinazoline substituted by an amino group at position 4, methoxy groups at positions 6 and 7 .Chemical Reactions Analysis
6,7-Dimethoxy-1,4-benzodioxan has been involved in various chemical reactions. For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-1,4-benzodioxan include its molecular formula C10H12O4 . More detailed properties like melting point, boiling point, density, etc., can be found in specific databases .科学研究应用
杀虫剂应用
6,7-二甲氧基-1,4-苯并二噁烷衍生物已证明具有显着的杀虫活性。Sawada 等人 (2003) 的一项研究合成了苯并二氧杂和苯并二噁烷取代苯基的类似物,显示出对普通粘虫的高杀虫活性,优于一些商业杀虫剂 (Sawada 等,2003)。
电化学应用
Weng 等人 (2011) 探索了 1,3-苯并二噁烷和 1,4-苯并二噁烷衍生物作为锂离子电池过充电保护的氧化还原穿梭添加剂的电化学稳定性和潜在用途。这些化合物表现出可逆的氧化还原波和在商业电解质中的溶解度提高,突出了它们在提高电池安全性和效率方面的用途 (Weng 等,2011)。
抗肿瘤特性
研究表明,1,3-苯并二氧杂衍生物阿魏酸对人 COLO 205 癌细胞具有抗肿瘤作用。该化合物显着降低了小鼠结肠癌细胞肿瘤异种移植的生长,表明其作为新型抗肿瘤剂的潜力 (Wei 等,2012)。
抗脂肪生成作用
Son 等人 (2018) 研究了与 6,7-二甲氧基-1,4-苯并二噁烷相关的化合物 2,6-二甲氧基-1,4-苯醌的抗脂肪生成作用。该化合物显着降低了脂肪细胞分化中各种脂肪生成转录因子的表达,表明在肥胖治疗中的潜在应用 (Son 等,2018)。
自由基的合成和表征
Alberola 等人 (2010) 描述了从苯并二氧杂和香草醛衍生的二烷氧基-苯并-1,3,2-二噻唑基自由基的合成。这些化合物表现出独特的固态结构和反铁磁相互作用,为自由基化学和材料科学应用提供了见解 (Alberola 等,2010)。
杀虫剂活性
从对苯醌开始的一系列反应合成的 6,7-二甲氧基香豆素对苋菜显示出除草活性,对各种植物病原体显示出抗真菌活性。这表明其作为生物农药的潜力 (赵丽,2007)。
作用机制
Target of Action
The primary target of 6,7-Dimethoxy-1,4-benzodioxan is the alpha-1 adrenoceptor . This receptor is a subtype of alpha-adrenergic receptors, which are a class of G protein-coupled receptors involved in various physiological processes. The alpha-1 adrenoceptor is present in high density in the prostatic stroma, prostatic capsule, and bladder neck .
Mode of Action
6,7-Dimethoxy-1,4-benzodioxan acts as an antagonist at the alpha-1 adrenoceptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines such as norepinephrine. This blockade results in a decrease in smooth muscle tone in the prostate and bladder neck, which can alleviate symptoms of benign prostatic hyperplasia (BPH) and hypertension .
Biochemical Pathways
It is known that the compound’s antagonistic action at the alpha-1 adrenoceptor can inhibit the vasoconstrictor effects of norepinephrine . This can lead to a decrease in blood pressure and an improvement in symptoms of BPH.
Pharmacokinetics
It is known that similar compounds, such as doxazosin, are metabolized via o-demethylation or hydroxylation . The enzymes involved in the metabolism of doxazosin include CYP2C19, CYP2D6, and CYP3A4
Result of Action
The antagonistic action of 6,7-Dimethoxy-1,4-benzodioxan at the alpha-1 adrenoceptor results in a decrease in smooth muscle tone in the prostate and bladder neck . This can lead to an improvement in symptoms of BPH, such as urinary frequency, nocturia, weak stream, hesitancy, and incomplete emptying . In addition, the compound’s ability to inhibit the vasoconstrictor effects of norepinephrine can lead to a decrease in blood pressure .
安全和危害
生化分析
Biochemical Properties
6,7-Dimethoxy-1,4-benzodioxan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be either inhibitory or activatory, depending on the specific biochemical pathway involved. For instance, 6,7-Dimethoxy-1,4-benzodioxan may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Cellular Effects
6,7-Dimethoxy-1,4-benzodioxan has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6,7-Dimethoxy-1,4-benzodioxan may activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in various cellular outcomes, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 6,7-Dimethoxy-1,4-benzodioxan involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, proteins, and other biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. For instance, 6,7-Dimethoxy-1,4-benzodioxan may bind to the active site of an enzyme, inhibiting its activity and preventing substrate binding. Alternatively, it may bind to a regulatory site, inducing conformational changes that enhance enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethoxy-1,4-benzodioxan can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dimethoxy-1,4-benzodioxan remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 6,7-Dimethoxy-1,4-benzodioxan can result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 6,7-Dimethoxy-1,4-benzodioxan vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 6,7-Dimethoxy-1,4-benzodioxan may result in toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis .
Metabolic Pathways
6,7-Dimethoxy-1,4-benzodioxan is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels within cells. For example, 6,7-Dimethoxy-1,4-benzodioxan may inhibit key enzymes in metabolic pathways, leading to a buildup of substrates and a decrease in product formation. Alternatively, it may enhance the activity of certain enzymes, increasing the flow of metabolites through specific pathways .
Transport and Distribution
The transport and distribution of 6,7-Dimethoxy-1,4-benzodioxan within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 6,7-Dimethoxy-1,4-benzodioxan can localize to specific compartments or organelles, where it exerts its effects. The distribution of 6,7-Dimethoxy-1,4-benzodioxan within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6,7-Dimethoxy-1,4-benzodioxan is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, 6,7-Dimethoxy-1,4-benzodioxan may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 6,7-Dimethoxy-1,4-benzodioxan can determine its specific biological effects and interactions with other biomolecules .
属性
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAJVGAVXIEQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550031 |
Source


|
| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3214-13-9 |
Source


|
| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
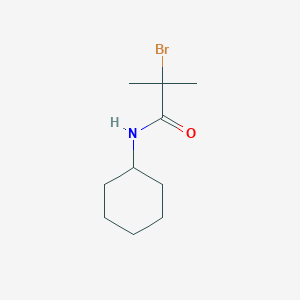
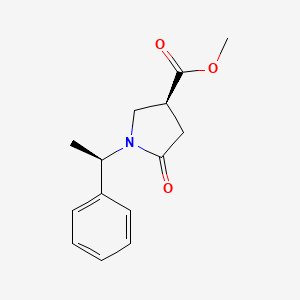

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)
